

Comparative Synthesis Guide: AC-D-TYR-OME vs. Boc-D-Tyr-OMe

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Compound of Interest

Compound Name: AC-D-TYR-OME

CAS No.: 65160-71-6

Cat. No.: B3433913

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Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Focus: Mechanistic Causality, Orthogonal Protection Strategies, and Self-Validating Protocols

Executive Summary & Mechanistic Causality

In the design of peptidomimetics and small-molecule therapeutics, the incorporation of D-amino acids like D-tyrosine is a proven strategy to enhance proteolytic stability and modulate pharmacokinetics. When selecting a D-tyrosine building block, the choice of N-terminal modification dictates the molecule's synthetic utility. This guide objectively compares **Ac-D-Tyr-OMe** (N-Acetyl-D-tyrosine methyl ester) and **Boc-D-Tyr-OMe** (N-tert-Butoxycarbonyl-D-tyrosine methyl ester).

As an application scientist, the decision between these two derivatives relies on the fundamental chemical differences between an amide and a carbamate:

- Boc-D-Tyr-OMe utilizes a tert-butoxycarbonyl (Boc) group, which is a carbamate[1]. The carbamate provides temporary, acid-labile protection of the alpha-amine. It prevents

racemization during activation and is easily cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) without affecting the peptide backbone[2].

- **Ac-D-Tyr-OMe** utilizes an acetyl group, forming an amide bond. Amides are thermodynamically highly stable due to resonance. Therefore, the acetyl group is rarely used for temporary protection; instead, it serves as a permanent N-terminal cap to neutralize the positive charge of the amine, mimic a continuous peptide backbone, or act as a stable substrate in enzymatic assays[3].

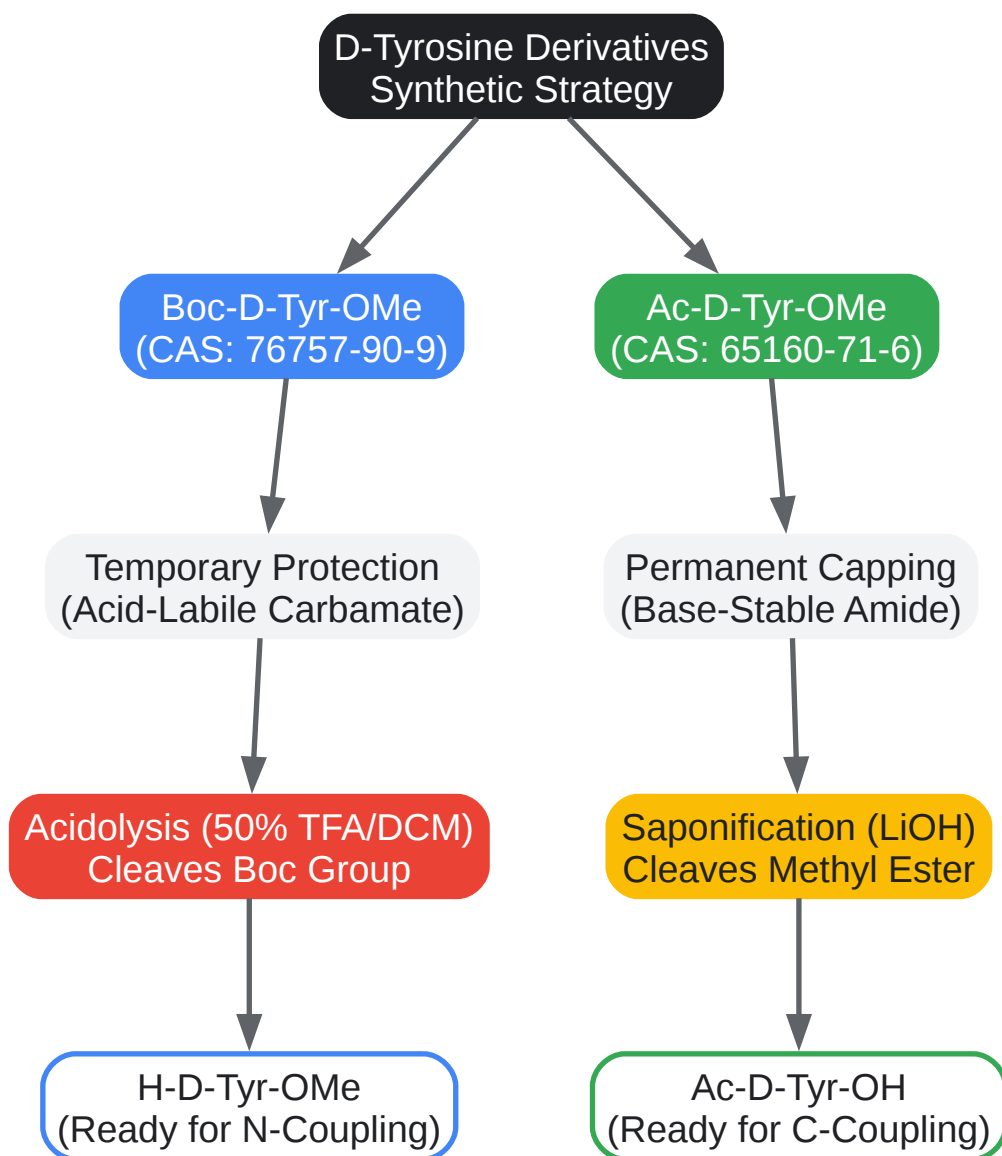
Quantitative Data & Physicochemical Profiling

The following table summarizes the structural and functional metrics of both derivatives to guide your synthetic planning.

Property	Ac-D-Tyr-OMe	Boc-D-Tyr-OMe
CAS Number	65160-71-6[3]	76757-90-9[4]
Molecular Formula	C ₁₂ H ₁₅ NO ₄	C ₁₅ H ₂₁ NO ₅ [4]
Molecular Weight	237.25 g/mol [3]	295.33 g/mol [4]
N-Terminal Moiety	Acetyl (Amide)	tert-Butoxycarbonyl (Carbamate)
C-Terminal Moiety	Methyl Ester	Methyl Ester
Cleavage Catalyst	Harsh Acid/Base (Not recommended)	Mild Acid (e.g., 50% TFA)
Primary Application	Permanent N-capping, Enzymatic stability assays	Solution-phase peptide synthesis, Orthogonal building block[1]

Synthetic Logic & Decision Workflows

The divergent reactivity of the N-terminal groups necessitates entirely different synthetic workflows. The logic tree below illustrates the causal relationship between the protecting group chemistry and the subsequent synthetic steps.



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Figure 1: Divergent synthetic workflows and logical decision trees for Boc and Ac D-Tyrosine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an In-Process Control (IPC) to verify success before proceeding.

Protocol A: Acidolytic N-Deprotection of Boc-D-Tyr-OMe

Objective: Remove the Boc group to yield H-D-Tyr-OMe for subsequent peptide coupling.

Mechanistic Causality: Under acidic conditions, the carbamate oxygen is protonated, leading to the elimination of a tert-butyl cation (which forms isobutylene gas) and a carbamic acid intermediate. The spontaneous decarboxylation of this intermediate releases CO₂ gas, irreversibly driving the reaction to completion.

- Preparation: Dissolve Boc-D-Tyr-OMe (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
- Acidolysis: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) TFA:DCM ratio.
 - Rationale: A 50% TFA concentration provides the optimal balance between rapid cleavage kinetics and minimizing potential side reactions with the unprotected phenolic hydroxyl group of tyrosine.
- Reaction: Stir at room temperature for 30–45 minutes.
- Self-Validation (IPC): Perform a Ninhydrin (Kaiser) test on a TLC spot.
 - Validation Logic: The Boc-protected starting material will not react with ninhydrin. A deep blue/purple color confirms the successful liberation of the primary amine.
- Isolation: Evaporate solvents under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. Precipitate the resulting H-D-Tyr-OMe·TFA salt using cold diethyl ether and collect via vacuum filtration.

Protocol B: Selective C-Terminal Saponification of Ac-D-Tyr-OMe

Objective: Hydrolyze the methyl ester to yield Ac-D-Tyr-OH while preserving the N-acetyl group and stereochemical integrity. Mechanistic Causality: The N-acetyl amide bond is significantly more resistant to mild aqueous base than the C-terminal methyl ester. By strictly controlling temperature and equivalents of the base, the hydroxide nucleophile selectively attacks the ester carbonyl without abstracting the alpha-proton, thereby preventing epimerization.

- Preparation: Dissolve **Ac-D-Tyr-OMe** (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.

- Thermal Control: Cool the solution to 0 °C in an ice bath.
 - Rationale: Lowering the kinetic energy of the system suppresses the rate of alpha-proton abstraction, ensuring the D-chiral center remains intact.
- Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.2 eq) dropwise as a 1M aqueous solution.
 - Rationale: The lithium counterion coordinates the tetrahedral intermediate, accelerating ester hydrolysis at lower temperatures compared to NaOH or KOH.
- Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
- Self-Validation (IPC): Monitor the reaction via LC-MS.
 - Validation Logic: The disappearance of the starting material peak (m/z 238 [M+H]⁺) and the emergence of the product peak (m/z 224[M+H]⁺) confirms complete hydrolysis.
- Isolation: Acidify the aqueous layer to pH 2–3 using 1M HCl to protonate the carboxylic acid. Extract with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield Ac-D-Tyr-OH.

References

- Boc-D-Tyr-OMe | C₁₅H₂₁NO₅ | CID 7016055 Source: PubChem - NIH URL:[[Link](#)]

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